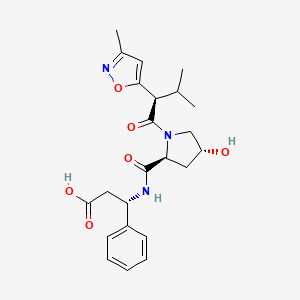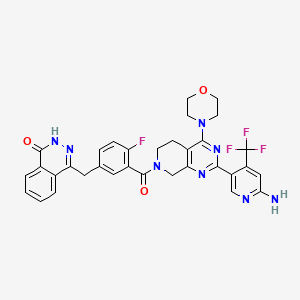
Thiol-PEG5-alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiol-PEG5-alcohol: is a polyethylene glycol (PEG)-based compound with the molecular formula C₁₀H₂₂O₅S and a molecular weight of 254.34 g/mol. It is a heterobifunctional PEG derivative, meaning it contains two different functional groups: a thiol (-SH) group and an alcohol (-OH) group. This compound is widely used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thiol-PEG5-alcohol can be synthesized through a series of chemical reactions involving the attachment of thiol and alcohol groups to a PEG backbone. One common method involves the reaction of a PEG derivative with a thiol-containing compound under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation of the thiol group .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes purification steps such as distillation and chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Thiol-PEG5-alcohol can undergo oxidation to form disulfides.
Reduction: The thiol group can be reduced back to its original form using reducing agents like dithiothreitol (DTT).
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Iodine (I₂) in an aqueous or organic solvent.
Reduction: Dithiothreitol (DTT) or other thiol-based reducing agents.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH)
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: Thiol-PEG5-alcohol is used as a linker in the synthesis of PROTACs, which are designed to degrade specific proteins within cells. This application is crucial for developing targeted therapies for various diseases .
Biology: In biological research, this compound is used to modify proteins and other biomolecules, enhancing their solubility and stability. This modification is essential for studying protein-protein interactions and other cellular processes .
Medicine: this compound is employed in drug delivery systems to improve the bioavailability and pharmacokinetics of therapeutic agents. By conjugating this compound to drugs, researchers can enhance their solubility and reduce adverse effects .
Industry: In industrial applications, this compound is used in the synthesis of various polymers and materials. Its ability to form stable linkages with other molecules makes it valuable for creating advanced materials with specific properties .
Mecanismo De Acción
Thiol-PEG5-alcohol functions as a linker in PROTACs, which consist of two ligands connected by a PEG-based linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. This interaction facilitates the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system . The PEG backbone enhances the solubility and stability of the PROTAC molecule, ensuring efficient delivery and action within cells .
Comparación Con Compuestos Similares
Thiol-PEG3-alcohol: A shorter PEG-based linker with similar functional groups.
Thiol-PEG8-alcohol: A longer PEG-based linker with similar functional groups.
Thiol-PEG5-acid: A PEG-based linker with a carboxylic acid group instead of an alcohol group
Uniqueness: Thiol-PEG5-alcohol is unique due to its specific PEG length, which provides an optimal balance between solubility and stability. This balance is crucial for its effectiveness as a linker in PROTACs and other applications. Additionally, the presence of both thiol and alcohol groups allows for versatile chemical modifications and conjugations .
Propiedades
IUPAC Name |
2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O5S/c11-1-2-12-3-4-13-5-6-14-7-8-15-9-10-16/h11,16H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCQZRZMZBOKIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCS)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














